1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone
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Overview
Description
4-Acetyl-4H-thiazolo[5,4-b]indole-2-amine is a heterocyclic compound that combines the structural features of both thiazole and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 4-Acetyl-4H-thiazolo[5,4-b]indole-2-amine typically involves the reaction of α-halo ketones with thioamides. One common method includes the use of 2-amino-4-acetyl-7-bromothiazolo[5,4-b]indole as a starting material, which is then reacted with succinic anhydride in dimethylformamide (DMF) at elevated temperatures . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
4-Acetyl-4H-thiazolo[5,4-b]indole-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Acetyl-4H-thiazolo[5,4-b]indole-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Acetyl-4H-thiazolo[5,4-b]indole-2-amine involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
4-Acetyl-4H-thiazolo[5,4-b]indole-2-amine can be compared with other similar compounds such as:
Properties
CAS No. |
313233-62-4 |
---|---|
Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
1-(2-amino-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone |
InChI |
InChI=1S/C11H9N3OS/c1-6(15)14-8-5-3-2-4-7(8)9-10(14)16-11(12)13-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
UCASOJUYDMNQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1SC(=N3)N |
Origin of Product |
United States |
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